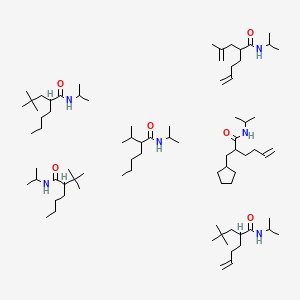![molecular formula C28H38FeNOP B13397556 Cyclopentane;diphenyl-[2-(4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl)cyclopentyl]phosphane;iron](/img/structure/B13397556.png)
Cyclopentane;diphenyl-[2-(4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl)cyclopentyl]phosphane;iron
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopentane;diphenyl-[2-(4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl)cyclopentyl]phosphane;iron is a complex organometallic compound that features a cyclopentane ring, diphenylphosphane, and an iron center
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentane;diphenyl-[2-(4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl)cyclopentyl]phosphane;iron typically involves multiple steps:
Formation of the Cyclopentane Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Diphenylphosphane Group: This step often involves the use of diphenylphosphane chloride in the presence of a base.
Attachment of the Iron Center: The iron center is introduced through coordination chemistry techniques, often involving iron salts and appropriate ligands under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, with a focus on optimizing reaction conditions to maximize yield and purity. This could involve the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the iron center.
Reduction: Reduction reactions can also occur, often involving the iron center or the phosphane group.
Substitution: Substitution reactions can take place, particularly involving the cyclopentane ring or the diphenylphosphane group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used, depending on the specific substitution reaction.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield iron oxides, while substitution reactions could result in modified cyclopentane or phosphane derivatives.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound can serve as a catalyst in various organic reactions, including hydrogenation and polymerization.
Material Science: It can be used in the synthesis of advanced materials with unique electronic and magnetic properties.
Biology and Medicine
Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Biological Studies: It can be used as a probe in studying biological processes involving metal ions.
Industry
Chemical Manufacturing: The compound can be used in the production of fine chemicals and intermediates.
Environmental Applications: It may have applications in environmental remediation, particularly in catalyzing the breakdown of pollutants.
Mécanisme D'action
The mechanism by which Cyclopentane;diphenyl-[2-(4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl)cyclopentyl]phosphane;iron exerts its effects involves coordination chemistry and electron transfer processes. The iron center can participate in redox reactions, while the phosphane group can act as a ligand, stabilizing various intermediates. The cyclopentane ring provides structural rigidity, influencing the compound’s reactivity and selectivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopentadienyliron dicarbonyl dimer: Similar in having an iron center and cyclopentane ring.
Diphenylphosphane derivatives: Share the diphenylphosphane group but differ in the metal center and other substituents.
Uniqueness
Cyclopentane;diphenyl-[2-(4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl)cyclopentyl]phosphane;iron is unique due to its combination of a cyclopentane ring, diphenylphosphane group, and iron center. This combination imparts distinct electronic and steric properties, making it particularly useful in catalysis and material science applications.
Propriétés
Formule moléculaire |
C28H38FeNOP |
|---|---|
Poids moléculaire |
491.4 g/mol |
Nom IUPAC |
cyclopentane;diphenyl-[2-(4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl)cyclopentyl]phosphane;iron |
InChI |
InChI=1S/C23H28NOP.C5H10.Fe/c1-17(2)21-16-25-23(24-21)20-14-9-15-22(20)26(18-10-5-3-6-11-18)19-12-7-4-8-13-19;1-2-4-5-3-1;/h3-8,10-13,17,20-22H,9,14-16H2,1-2H3;1-5H2; |
Clé InChI |
BGVUOLSZBHXPPO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1COC(=N1)C2CCCC2P(C3=CC=CC=C3)C4=CC=CC=C4.C1CCCC1.[Fe] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl N-[(2S)-1-[2-[(2S,3S)-2-hydroxy-3-[[2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-4-phenylbutyl]-2-[(4-pyridin-2-ylphenyl)methyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate;sulfuric acid](/img/structure/B13397478.png)
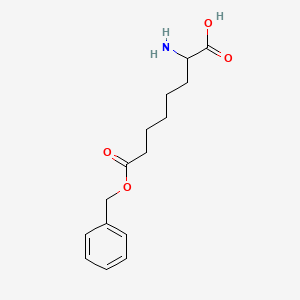
![Potassium 4-[3-(6-Oxo-3H-Purin-9-Yl)Propylamino]Benzoate](/img/structure/B13397490.png)
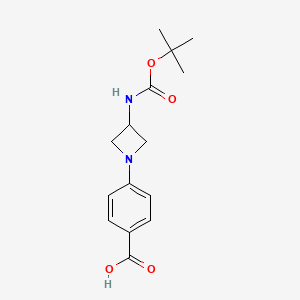
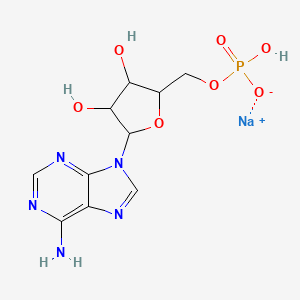
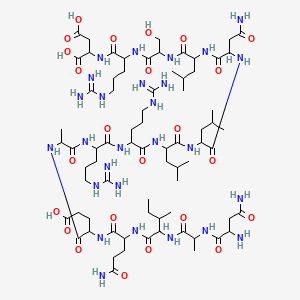
![1-(2-amino-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-3-yl)-4-(fluoromethyl)pyrrolidin-2-one](/img/structure/B13397507.png)
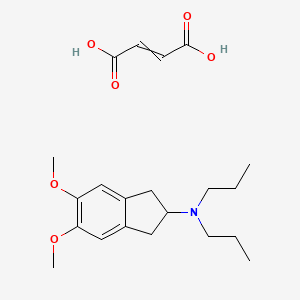
![benzyl N-[(1S)-4-carbamimidamido-1-[(4-methyl-2-oxo-2H-chromen-7-yl)carbamoyl]butyl]carbamate hydrochloride](/img/structure/B13397533.png)
![(Z)-1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone O-[(2,4-Dichlorophenyl)methyl]oxime Mononitrate](/img/structure/B13397537.png)

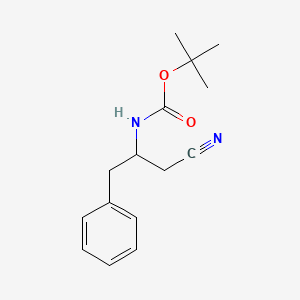
![3-Phenyl-2-{[(prop-2-EN-1-yloxy)carbonyl]amino}propanoic acid](/img/structure/B13397552.png)
